2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide is a synthetic compound that has been identified as a potential inhibitor of osteoclast differentiation. [] Osteoclasts are large multinucleated cells responsible for bone resorption. Excessive osteoclast differentiation can lead to pathological bone loss and destruction, contributing to diseases like osteoporosis. [] 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide represents a promising lead compound for the development of novel therapeutics targeting excessive bone resorption. []
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide inhibits osteoclast differentiation without affecting major signaling pathways involved in this process, such as p38, ERK, JNK, and NF-κB. [] The compound does not influence the expression of key osteoclast-specific genes like TRAF6, NFATc1, RANK, OC-STAMP, and DC-STAMP. [] Instead, 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide specifically impacts the expression levels of CD47, an early fusion marker for osteoclasts, and cathepsin K, a critical protease involved in bone resorption. [] This suppression of cathepsin K expression reduces matrix metalloprotease-9 (MMP-9) activity, ultimately leading to decreased bone resorption activity and actin ring formation. []
The primary application of 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide in scientific research lies in its potential to inhibit osteoclast differentiation. [] This property makes it a promising candidate for further investigation in the development of treatments for osteoporosis and other bone diseases characterized by excessive bone resorption. []
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3